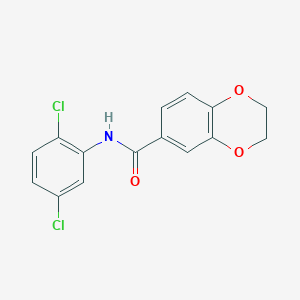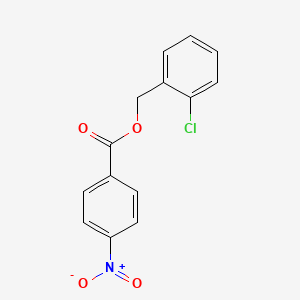
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is not fully understood. However, studies have suggested that the compound exerts its anticancer and antimicrobial activities by inducing cell cycle arrest, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate exhibits low toxicity towards normal cells and tissues. However, further studies are required to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is its potent anticancer and antimicrobial activities. However, the compound exhibits poor solubility in water, which makes it difficult to formulate for in vivo studies. Additionally, further studies are required to fully understand the pharmacokinetics and pharmacodynamics of the compound.
Direcciones Futuras
There are several future directions for research on 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate. One of the major areas of research is in the development of novel formulations for in vivo studies. Additionally, further studies are required to fully understand the mechanism of action and biochemical and physiological effects of the compound. Finally, studies are required to evaluate the potential of the compound as a lead molecule for drug development.
In conclusion, 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is a chemical compound that exhibits potent anticancer and antimicrobial activities. The compound has potential applications in various areas of scientific research, including cancer therapy and antimicrobial activity. However, further studies are required to fully understand the potential of the compound as a lead molecule for drug development.
Métodos De Síntesis
The synthesis of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate involves the reaction between 4-chlorobenzylamine and 3-(isobutyrylamino)-4-methylbenzoic acid. The reaction is carried out in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of cancer therapy. Studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research is in the field of antimicrobial activity. Studies have shown that 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate exhibits significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl 4-methyl-3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12(2)18(22)21-17-10-15(7-4-13(17)3)19(23)24-11-14-5-8-16(20)9-6-14/h4-10,12H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLDZICKTYHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)

![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)

![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)

amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)

![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)